molecular formula C11H14N2O B1282184 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one CAS No. 69131-44-8

1-(5-Amino-2-methylphenyl)pyrrolidin-2-one

Cat. No. B1282184
CAS RN: 69131-44-8
M. Wt: 190.24 g/mol
InChI Key: HSDUIRGOSMIAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, which is a five-membered lactam structure. This class of compounds is known for its biological activity and potential in pharmaceutical applications. The presence of the amino and methyl groups on the phenyl ring suggests potential for interaction with biological targets and modification of the compound's physical and chemical properties.

Synthesis Analysis

The synthesis of pyrrolidin-2-one derivatives can be achieved through various methods. One such method is the condensation of 1,3-diones with 2-(aminomethyl)pyridine, which can lead to the formation of substituted pyrroles, as described in the synthesis of 3,5-disubstituted-2-pyridylpyrroles . Another approach involves the Mitsunobu reaction, which can be used to synthesize enantiomerically pure pyrrolidin-2-ones with an aminomethyl group at C-5, indicating the versatility of methods available for introducing substituents onto the pyrrolidin-2-one core .

Molecular Structure Analysis

The molecular structure of pyrrolidin-2-one derivatives can be elucidated using spectroscopic methods such as FT-IR, FT-Raman, 1H NMR, and 13C NMR. These techniques provide information on the vibrational and electronic structure of the compound, as well as insights into the chemical shifts and magnetic shielding effects that are indicative of the structure-property relationship . Computational methods, including natural bond orbital (NBO) analysis and frontier molecular orbital (FMO) theory, can further reveal details about bonding, anti-bonding behavior, hybridization, and intra-molecular charge transfer .

Chemical Reactions Analysis

Pyrrolidin-2-one derivatives can participate in various chemical reactions, including nucleophilic substitution, which can be used to introduce alkylimino groups. This type of reaction can involve sigmatropic rearrangements and deprotonation steps, as demonstrated in the synthesis of alkylimino-substituted derivatives of 5-amino-3-imino-1,2,6,7-tetracyano-3H-pyrrolizine . The reactivity of these compounds can be influenced by the substituents present on the pyrrolidin-2-one ring and the phenyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidin-2-one derivatives are closely related to their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. Theoretical calculations can predict thermodynamic properties like enthalpy, entropy, and heat capacity, which are important for understanding the stability and reactivity of the compound under different conditions . Additionally, the molecular electrostatic potential (MEP) can be used to identify electrophilic and nucleophilic reactive sites, which are crucial for understanding the compound's interactions with other molecules .

Scientific Research Applications

For example, 1,5-diarylpyrrolidin-2-ones or 5-aryl-1-benzylpyrrolidones have shown great potential in pharmacology . They have been found to be effective inhibitors of histone deacetylases 5 and 6, cannabinoid receptor 1 (CB1), cyclin-dependent kinase CDK 2, tankyrase, and more .

The synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines has been developed . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .

The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz[g]indolizidine derivatives .

  • Pharmacology and Medicinal Chemistry
    • Pyrrolidin-2-ones are used widely in medicinal chemistry due to their structural diversity and potential in pharmacology .
    • They are components of many biologically active molecules, both natural and synthetic .
    • For example, 1,5-diarylpyrrolidin-2-ones or 5-aryl-1-benzylpyrrolidones have shown great potential in pharmacology . They have been found to be effective inhibitors of histone deacetylases 5 and 6, cannabinoid receptor 1 (CB1), cyclin-dependent kinase
  • Drug Discovery

    • Pyrrolidine is a versatile scaffold for novel biologically active compounds .
    • The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Synthesis of Alkaloids and Unusual β-Amino Acids

    • Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
  • Solvent and Decolorizing Agent

    • 2-Pyrrolidone is used as a solvent for various polymers, chlordane and DDT, d-sorbitol, glycerin, and sugars .
    • It is also used as a decolorizing agent for kerosene, fatty oils, and rosins .
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones

    • A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed .
    • This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
    • The resulting di- and trisubstituted pyrrolidin-2-ones can be also used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz[g]indolizidine derivatives .

Future Directions

The resulting di- and trisubstituted pyrrolidin-2-ones from the synthesis process can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .

properties

IUPAC Name

1-(5-amino-2-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-4-5-9(12)7-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDUIRGOSMIAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516778
Record name 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-2-methylphenyl)pyrrolidin-2-one

CAS RN

69131-44-8
Record name 1-(5-Amino-2-methylphenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69131-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.